N,N-Diisopropylmethylamine, also known as Hünig's base, is an organic compound classified as a tertiary amine. It was named after the German chemist Siegfried Hünig []. Hünig's base is a vital reagent in organic chemistry due to its non-nucleophilic basic properties []. It is commonly abbreviated as DIPEA, DIEA, or i-Pr₂NEt [].
Hünig's base has a central nitrogen atom bonded to an ethyl group (CH₃CH₂-) and two isopropyl groups [(CH₃)₂CH-] (Figure 1). The lone pair of electrons on the nitrogen atom allows it to act as a base. However, the steric hindrance caused by the bulky isopropyl groups prevents it from reacting with larger electrophiles []. This steric hindrance is a key feature of Hünig's base, making it a non-nucleophilic base compared to other amines.
[Insert Figure 1: Molecular structure of N,N-Diisopropylmethylamine (Hünig's base)]
Hünig's base can be synthesized through the reaction of diisopropylamine with formaldehyde and formic acid [].
(CH₃)₂CHNH₂ + CH₂O + HCO₂H → (CH₃)₂CH)₂NCH₃ + H₂O + CO₂Diisopropylamine + Formaldehyde + Formic acid → Hünig's base + Water + Carbon dioxide
Hünig's base is a versatile base used in various organic reactions. Here's an example of its role in deprotonation:
CH₃COCH₃ + (CH₃)₂CH)₂NCH₃ → CH₃COCH₂⁻ + (CH₃)₂CH)₂NH₂⁺Acetone + Hünig's base → Acetate ion + Diisopropyl ammonium cation
Flammable;Corrosive